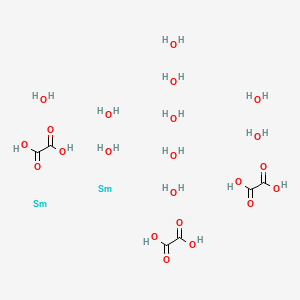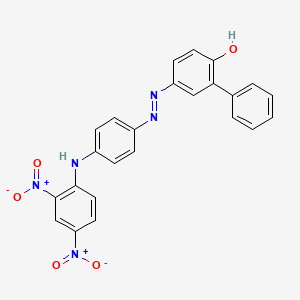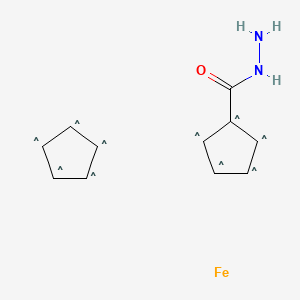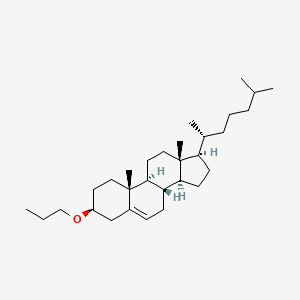
Magnesium borate N-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium borate N-hydrate is a compound that includes magnesium, boron, oxygen, and hydrogen. It is known for its strong thermoluminescence, mechanical and thermal properties, high elasticity coefficient, corrosion resistance, and heat resistance . These properties make it valuable in various industrial applications, including thermoluminescence and X-ray screening.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium borate N-hydrate can be synthesized using different methods, including liquid state and solid-state synthesis. One common method involves reacting boric acid with magnesium oxide under controlled conditions. The reaction can be enhanced using microwave energy, which has been shown to produce pure magnesium borate hydrate minerals . The reaction conditions typically involve heating the mixture at specific power levels and durations to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves mining boron minerals or extracting them from seawater. The production process may include double salt transformation and other refining techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium borate N-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like hydrogen or carbon monoxide.
Substitution: Often involves the replacement of one element or group with another, using reagents like halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce magnesium oxide and boric acid, while reduction could yield elemental magnesium and boron compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium borate N-hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a component in ion-battery systems.
Biology: Investigated for its potential use in stomach cancer chemotherapy and as a radiation shield material.
Medicine: Explored for its thermoluminescent properties in medical imaging and radiation therapy.
Wirkmechanismus
The mechanism by which magnesium borate N-hydrate exerts its effects involves its interaction with molecular targets and pathways. For example, its thermoluminescent properties are due to the excitation of electrons within the compound’s crystal lattice, which then release energy as light when returning to their ground state . In catalysis, the compound’s surface properties facilitate the adsorption and transformation of reactants into products .
Vergleich Mit ähnlichen Verbindungen
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Magnesium sulfate: Commonly used in agriculture and medicine.
Magnesium phosphate: Utilized in fertilizers and food additives.
Uniqueness of Magnesium Borate N-hydrate: this compound stands out due to its unique combination of thermoluminescence, mechanical strength, and resistance to heat and corrosion. These properties make it particularly valuable in applications requiring high durability and stability under extreme conditions .
Eigenschaften
IUPAC Name |
magnesium;2-oxido-4-[(4-oxido-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPMOFJWKUERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H2MgO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









